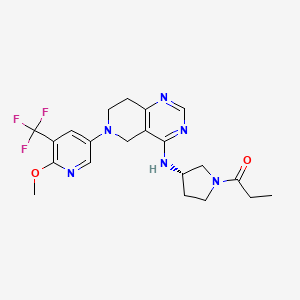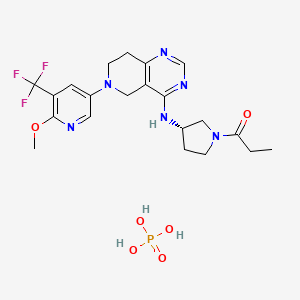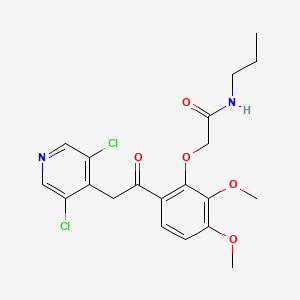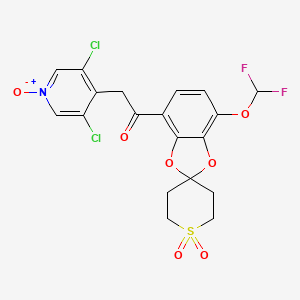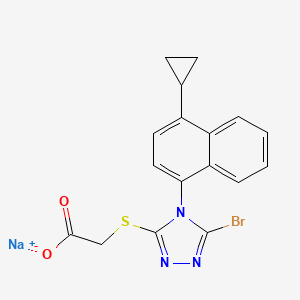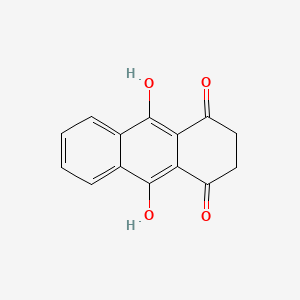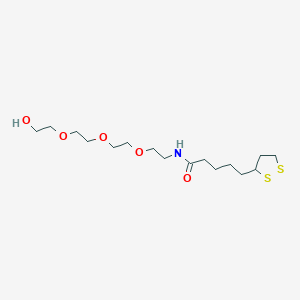
Lipoamido-PEG3-alcohol
Overview
Description
Lipoamido-PEG3-alcohol is a PEG linker with a lipoamide moiety and a reactive alcohol group . The alcohol group can be reacted to further derivatize the compound . The hydrophilic PEG spacer can increase the compound’s water solubility in aqueous media .
Molecular Structure Analysis
The molecular formula of Lipoamido-PEG3-alcohol is C16H31NO5S2 . The IUPAC name is 5-(1,2-dithiolan-3-yl)-N-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)pentanamide . The molecular weight is 381.55 .
Physical And Chemical Properties Analysis
Lipoamido-PEG3-alcohol has a molecular weight of 381.55 . It is soluble in DMSO . The compound appears as a light yellow or white solid .
Scientific Research Applications
Liposomal Drug Delivery Systems
Immunogenicity in Liposomal Systems : PEG-lipids in liposomes can elicit a strong immune response, impacting the blood clearance of subsequent doses. This has implications for the use of liposomal formulations in drug delivery and vaccine development (Semple et al., 2005).
Aggregate Structure and Phase Behavior : The study of PEG-lipid mixtures reveals the transition from liposomes to micelles, contributing to understanding the physical-chemical properties of lipid bilayers in drug delivery systems (Johnsson & Edwards, 2003).
Enhanced Bio-stability and Circulation : PEGylation of liposomes improves bio-stability and prolongs circulation, offering potential for enhanced drug delivery (Maurer et al., 2001).
Surface Modification for Passive Drug Targeting : Surface-modification of liposomes with PEG and other hydrophilic polymers can influence biodistribution and drug targeting (Shehata et al., 2008).
Therapeutic Applications
Anticancer Therapeutics : PEG-lipid formulations, such as stealth liposomes, are used in various anticancer therapies, enhancing target efficiency and drug activity (Immordino et al., 2006).
Lipase-Catalyzed Esterification in Drug Synthesis : Utilization of PEG in biphasic solvent systems for lipase-catalyzed acylation of alcohols, impacting drug synthesis (Reetz & Wiesenhöfer, 2004).
Injectable Liposomal Formulations for Cancer Treatment : Development of PEGylated liposomal formulations for enhanced drug stability and effectiveness in cancer treatment (Najlah et al., 2019).
3-Bromopyruvate Formulation Challenges in Oncology : Addressing the challenges in formulating 3-Bromopyruvate with PEG for cancer treatment (El Sayed, 2018).
Biomedical Engineering and Nanotechnology
Microbubble Stability in Therapeutic Applications : Investigating the effect of PEGylation on the properties of lipid-shelled microbubbles for drug delivery and imaging (Abou-Saleh et al., 2014).
PEG Conjugates in Drug Delivery : PEG conjugation to proteins, drugs, and lipids for improved drug delivery systems (Zalipsky, 1995).
Solid Lipid Nanoparticles (SLN) in Drug Administration : SLN coated with PEG derivatives for improved drug bioavailability and targeting (Üner & Yener, 2007).
Surface Engineering for Nonfouling Behaviors : The use of PEG and other hydrophilic molecules in surface engineering of liposomes and biomaterials for nonfouling applications (Nag & Awasthi, 2013).
Safety and Hazards
In case of skin contact with Lipoamido-PEG3-alcohol, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, inhalation, or ingestion, seek medical attention . The compound should be stored at -20°C .
Mechanism of Action
Target of Action
Lipoamido-PEG3-alcohol is a polyethylene glycol (PEG) linker with a lipoamide moiety and a reactive alcohol group Peg linkers like lipoamido-peg3-alcohol are generally used to modify other molecules, enhancing their solubility, stability, and bioavailability .
Mode of Action
The reactive alcohol group in Lipoamido-PEG3-alcohol can react to further derivatize the compound . This allows it to be attached to other molecules, altering their properties. The hydrophilic PEG spacer increases the compound’s water solubility in aqueous media , which can be crucial for the delivery of hydrophobic drugs.
Biochemical Pathways
Pegylation, the process of attaching peg chains to molecules, can affect various biochemical pathways depending on the molecule being modified .
Result of Action
The specific molecular and cellular effects of Lipoamido-PEG3-alcohol’s action depend on the molecule it is attached to. Generally, PEGylation can enhance the therapeutic potential of drugs by improving their stability, solubility, and bioavailability .
Action Environment
The action of Lipoamido-PEG3-alcohol can be influenced by various environmental factors. For instance, the temperature and pH can affect the stability of PEGylated compounds . Additionally, the presence of other substances in the environment can potentially interact with the PEG chain, affecting its properties and, consequently, its action .
properties
IUPAC Name |
5-(dithiolan-3-yl)-N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO5S2/c18-7-9-21-11-13-22-12-10-20-8-6-17-16(19)4-2-1-3-15-5-14-23-24-15/h15,18H,1-14H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNNKKYGPYWQAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lipoamido-PEG3-alcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B608506.png)
![2-[(2,2-Dimethyl-3,4-dihydrochromen-6-yl)sulfonyl-[(4-phenoxyphenyl)methyl]amino]acetic acid](/img/structure/B608514.png)
![d]pyrimidin-4(3H)-one](/img/structure/B608515.png)
